Cas no 61700-72-9 (1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone)
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
- 1-(2-Chloro-1,3-benzothiazol-6-yl)ethanone
- 1-(2-chloro-benzothiazol-6-yl)-ethanone
- 2-Chlor-6-acetylbenzothiazol
- AK101654
- ANW-62797
- CTK8B9622
- KB-212909
- SureCN2000313
- 6-Acetyl-2-chlorobenzothiazole
- 2-chloro-6-acetylbenzothiazole
- 9255AB
- FCH1613954
- AX8233193
- 1-(2-Chloro-1,3-benzothiazol-6-yl)ethan-1-one
- 1-(2-chlorobenzo[d]thiazol-6-yl)ethan-1-one
- AKOS016004217
- C75896
- DB-120836
- AS-66158
- 61700-72-9
- SCHEMBL2000313
- Ethanone,1-(2-chloro-6-benzothiazolyl)-(9CI)
- DTXSID80594311
- CS-0186223
-
- MDL: MFCD19441174
- Inchi: 1S/C9H6ClNOS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3
- InChI Key: GEKLYUQDFFSCCG-UHFFFAOYSA-N
- SMILES: ClC1=NC2C=CC(C(C)=O)=CC=2S1
Computed Properties
- Exact Mass: 210.9858627g/mol
- Monoisotopic Mass: 210.9858627g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 58.2
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 226866-250mg |
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone |
61700-72-9 | 95% | 250mg |
£187.00 | 2022-02-28 | |
| Fluorochem | 226866-1g |
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone |
61700-72-9 | 95% | 1g |
£373.00 | 2022-02-28 | |
| Fluorochem | 226866-5g |
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone |
61700-72-9 | 95% | 5g |
£991.00 | 2022-02-28 | |
| Alichem | A059005998-250mg |
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone |
61700-72-9 | 95% | 250mg |
$251.22 | 2023-09-01 | |
| Alichem | A059005998-1g |
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone |
61700-72-9 | 95% | 1g |
$497.70 | 2023-09-01 | |
| Alichem | A059005998-5g |
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone |
61700-72-9 | 95% | 5g |
$1326.15 | 2023-09-01 | |
| Chemenu | CM158845-1g |
1-(2-chlorobenzo[d]thiazol-6-yl)ethan-1-one |
61700-72-9 | 95% | 1g |
$430 | 2021-06-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233193-100mg |
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone |
61700-72-9 | 95% | 100mg |
¥579.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233193-250mg |
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone |
61700-72-9 | 95% | 250mg |
¥984.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233193-1g |
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone |
61700-72-9 | 95% | 1g |
¥2656.0 | 2024-04-18 |
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Suppliers
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
Recent Advances in the Study of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (CAS: 61700-72-9) and Its Applications in Chemical Biology and Medicine
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (CAS: 61700-72-9) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its chlorobenzo[d]thiazole core, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. This research briefing provides an overview of the latest findings related to this compound, highlighting its role in drug discovery and development.
Recent studies have focused on the synthesis and structural modification of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone to enhance its pharmacological properties. Researchers have employed various synthetic strategies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to achieve high yields and purity. These advancements have facilitated the exploration of its biological activities, particularly its potential as an inhibitor of key enzymes involved in inflammatory and oncogenic pathways.
One of the most promising applications of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone is its role as a scaffold for the development of novel anti-cancer agents. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by targeting specific signaling pathways, such as the PI3K/AKT/mTOR axis. Additionally, its structural features make it a suitable candidate for further optimization to improve bioavailability and reduce off-target effects.
Beyond oncology, this compound has also shown potential in the treatment of neurodegenerative diseases. Recent findings suggest that derivatives of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone exhibit neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. These findings open new avenues for the development of therapeutics for conditions such as Alzheimer's and Parkinson's diseases.
In conclusion, 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone (CAS: 61700-72-9) represents a versatile and promising compound in the field of chemical biology and medicine. Ongoing research continues to uncover its multifaceted applications, from anti-cancer therapeutics to neuroprotective agents. Future studies should focus on optimizing its pharmacological profile and advancing it through preclinical and clinical trials to fully realize its therapeutic potential.
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